1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate
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Overview
Description
1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a trifluoroethyl group, which can impart unique chemical properties such as increased stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate can be achieved through esterification reactions. One common method involves the reaction of 1,3-diethyl malonate with prop-2-en-1-yl bromide and 2,2,2-trifluoroethyl alcohol in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate depends on its specific application. In general, the trifluoroethyl group can enhance the compound’s reactivity and stability, allowing it to interact with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl 2-(prop-2-en-1-yl)propanedioate: Lacks the trifluoroethyl group, resulting in different chemical properties.
1,3-Diethyl 2-(2,2,2-trifluoroethyl)propanedioate: Lacks the prop-2-en-1-yl group, affecting its reactivity and applications.
Uniqueness
The presence of both the prop-2-en-1-yl and trifluoroethyl groups in 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate imparts unique chemical properties, making it a versatile compound for various applications. The trifluoroethyl group enhances stability and reactivity, while the prop-2-en-1-yl group provides additional functionalization options.
Properties
Molecular Formula |
C12H17F3O4 |
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Molecular Weight |
282.26 g/mol |
IUPAC Name |
diethyl 2-prop-2-enyl-2-(2,2,2-trifluoroethyl)propanedioate |
InChI |
InChI=1S/C12H17F3O4/c1-4-7-11(8-12(13,14)15,9(16)18-5-2)10(17)19-6-3/h4H,1,5-8H2,2-3H3 |
InChI Key |
UBJDKKPPXBAJLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)(CC(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
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